

In-Depth Technical Guide: Perfluorotriethylamine (CAS 359-70-6)

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Compound of Interest

Compound Name: Perfluorotriethylamine

Cat. No.: B110023

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This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and experimental evaluation protocols for **Perfluorotriethylamine** (CAS 359-70-6). The information is intended to support research, development, and safety assessments involving this compound.

Chemical Identity and Physical Properties

Perfluorotriethylamine, with the molecular formula $C_6F_{15}N$, is a fully fluorinated amine.^{[1][2][3]} It is a colorless and odorless liquid at room temperature.^{[1][4][5]} Due to its perfluorinated structure, it exhibits high thermal and chemical stability, low surface tension, and high hydrophobicity.^[1]

Table 1: Physicochemical Properties of **Perfluorotriethylamine**

Property	Value	Reference(s)
CAS Number	359-70-6	[1][2][3][4]
Molecular Formula	C6F15N	[1][2][5]
Molecular Weight	371.05 g/mol	[2][6]
Appearance	Colorless, odorless, clear liquid	[1][4][5]
Boiling Point	68-69 °C at 743 mm Hg	[7][8]
Melting Point	-116.95 °C	[7][8]
Density	1.736 g/mL at 25 °C	[7][8]
Vapor Pressure	2.15 psi (approximately 14.8 kPa) at 20 °C	[5][8]
Refractive Index	n _{20/D} 1.262	[7][8]
Storage Temperature	Room temperature, in a dark, inert atmosphere	[7]

Hazards and Toxicology

Perfluorotriethylamine is classified as an irritant. The available safety data indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][9][10]

Table 2: GHS Hazard Information for **Perfluorotriethylamine**

Hazard Class	GHS Classification
Skin Corrosion/Irritation	Category 2
Serious Eye Damage/Eye Irritation	Category 2A
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory tract irritation)

Source: Aggregated GHS information from multiple sources.[6][9][10]

Toxicological Summary:

While specific lethal dose (LD50) or lethal concentration (LC50) values for **Perfluorotriethylamine** are not readily available in the public domain, its primary hazards are related to its irritant properties. It is used in toxicity testing, cytotoxicity, genotoxicity, and pyrolysis experiments, indicating its relevance in toxicological research.^{[7][11]}

Experimental Protocols

Standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical properties and hazards. The following sections detail the principles of the OECD guidelines applicable to the evaluation of **Perfluorotriethylamine**.

Determination of Physicochemical Properties

Boiling Point (OECD Guideline 103):

This guideline describes several methods for determining the boiling point of liquid substances.^{[12][13][14][15][16]} For a substance like **Perfluorotriethylamine**, the ebulliometer method, dynamic method, or distillation method would be suitable. The principle involves heating the liquid and measuring the temperature at which its vapor pressure equals the atmospheric pressure. The apparatus typically consists of a boiling flask, a condenser, and a calibrated temperature measuring device. The sample is heated, and the temperature is recorded when a steady stream of bubbles emerges and the temperature of the vapor phase remains constant.

Vapor Pressure (OECD Guideline 104):

This guideline provides various methods for vapor pressure determination.^{[8][10][17][18]} For a volatile liquid like **Perfluorotriethylamine**, the static method or the dynamic method are appropriate. The static method involves introducing a small amount of the substance into an evacuated chamber and measuring the pressure at equilibrium at a constant temperature. The dynamic method determines the boiling temperature at various specified pressures.

Toxicological Hazard Assessment

Skin Irritation (OECD Guideline 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method):

This in vitro method is a preferred alternative to animal testing for assessing skin irritation potential.[4][19][20] The test utilizes a reconstructed human epidermis model, which mimics the properties of the upper layers of human skin. The test chemical is applied topically to the tissue surface. After a defined exposure period, the cell viability is measured, typically using the MTT assay. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[4]

Eye Irritation (OECD Guideline 405 - Acute Eye Irritation/Corrosion):

While in vitro alternatives are encouraged, this guideline describes the in vivo test in albino rabbits for assessing eye irritation.[21][22][23][24] A single dose of the substance is applied to the conjunctival sac of one eye. The eyes are then examined for ocular reactions such as corneal opacity, iritis, and conjunctival redness and swelling at specific intervals. The severity and reversibility of the effects are evaluated to classify the substance's irritation potential.

Mutagenicity (OECD Guideline 471 - Bacterial Reverse Mutation Test / Ames Test):

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. [1][25][26][27] It utilizes strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The bacteria are exposed to the test substance, and the frequency of reverse mutations (reversions) that restore the ability to synthesize the amino acid is measured. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential. The test is typically performed with and without a metabolic activation system (S9 fraction) to detect mutagens that require metabolic activation.[27]

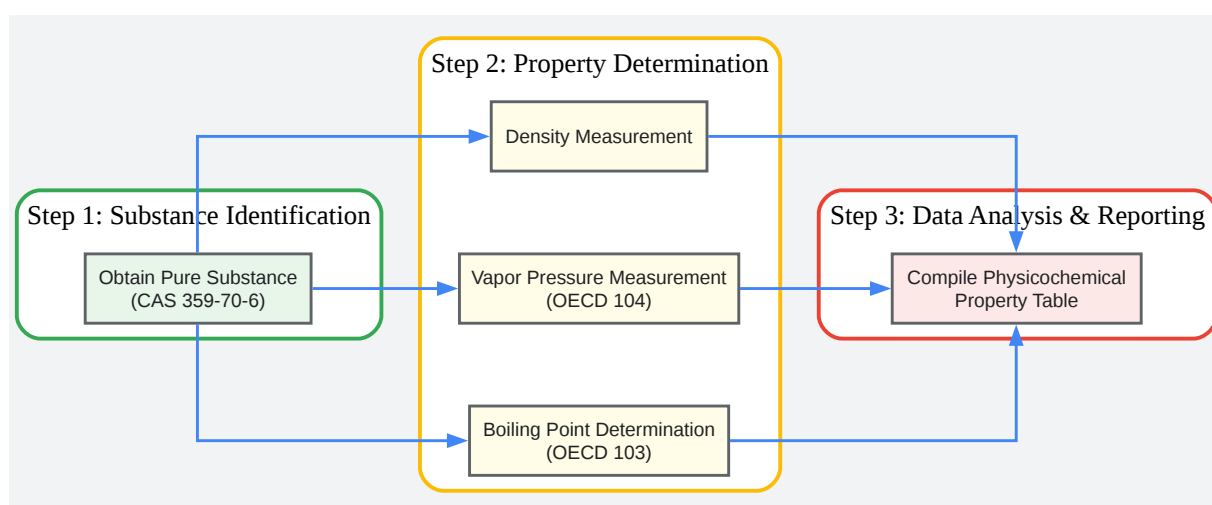
Cytotoxicity Assays (MTT and Neutral Red Uptake):

- MTT Assay: This colorimetric assay is a common method to assess cell viability and cytotoxicity.[5][28][29][30][31] It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the dissolved crystals.[29][30]

- Neutral Red Uptake (NRU) Assay: This assay is another method to evaluate cell viability.[6][7][32][33][34] It relies on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells and is measured spectrophotometrically after extraction.[6][33]

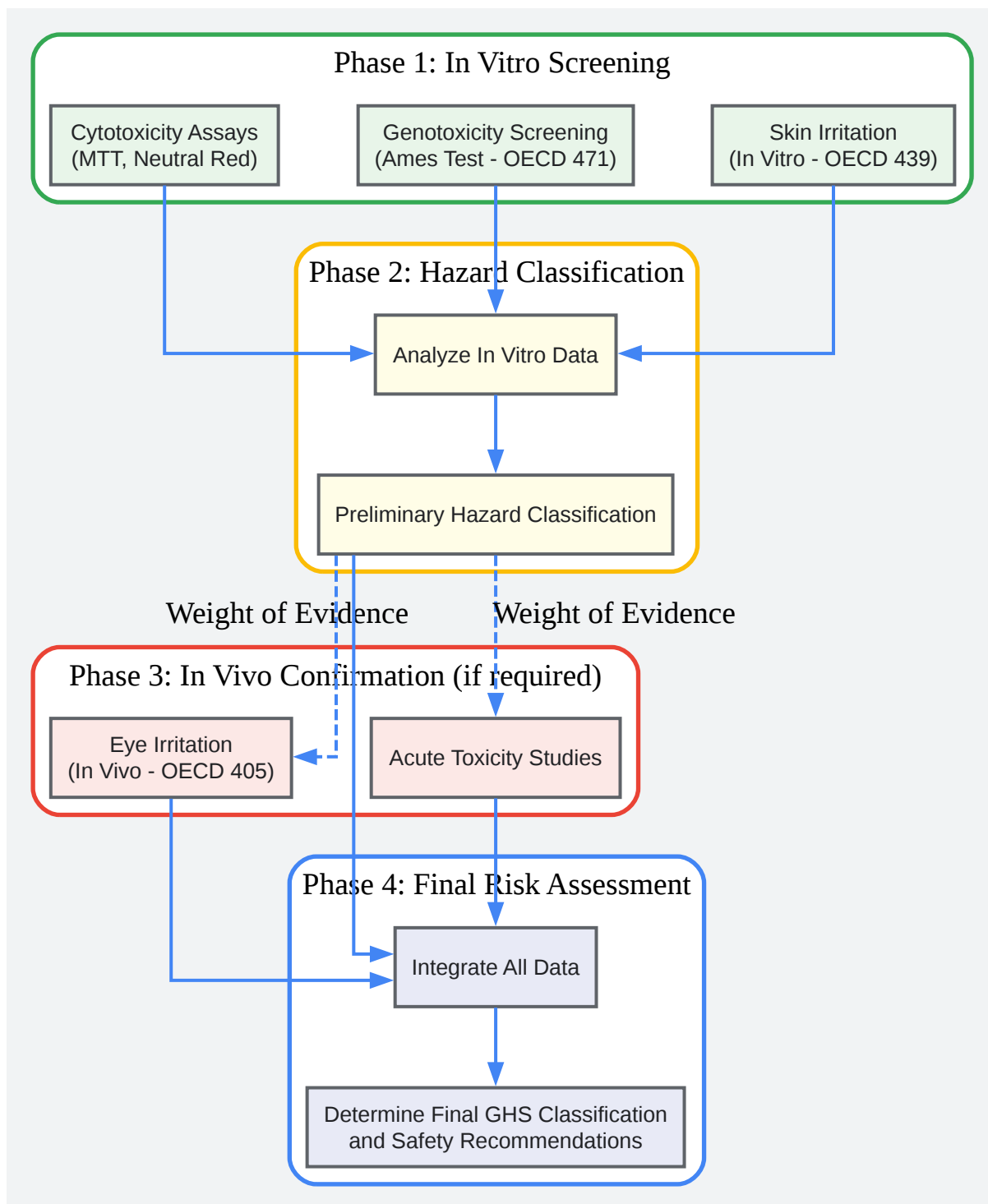
Visualizations

The following diagrams illustrate common workflows in the assessment of chemical properties and hazards.



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Workflow for Physicochemical Characterization.



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General Workflow for Chemical Hazard Assessment.

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